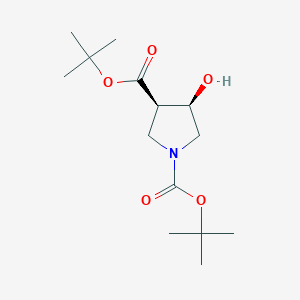

(3R,4R)-tert-Butyl3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Description

(3R,4R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a bicyclic protection strategy. The compound contains a pyrrolidine core with stereospecific R,R configurations at positions 3 and 3. Key functional groups include a tert-butoxycarbonyl (Boc)-protected amine at position 3 and a hydroxyl group at position 4, both critical for its role as a building block in peptide synthesis and medicinal chemistry .

Synthetic routes often involve multi-step protection and coupling strategies. For example, analogous compounds are synthesized via Boc protection of amino groups followed by hydroxylation or substitution reactions, as seen in methods involving di-tert-butyl dicarbonate and ammonium bicarbonate in acetonitrile .

Properties

IUPAC Name |

ditert-butyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)9-7-15(8-10(9)16)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJMMBXWYYRLSM-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN(CC1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boc Protection of 3-Amino-4-hydroxypyrrolidine

The most widely cited method involves Boc protection of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate. This route leverages di-tert-butyl dicarbonate (Boc anhydride) to install the Boc group on the amine functionality under mild conditions.

Procedure :

-

Substrate Preparation : tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate is dissolved in dichloromethane (DCM).

-

Boc Activation : Boc anhydride (1.2–2.0 equiv) is added with triethylamine (TEA, 1.5 equiv) as a base.

-

Reaction Monitoring : Stirring at room temperature for 4–6 hours ensures complete conversion.

-

Workup : The mixture is washed with water, dried over MgSO₄, and concentrated.

-

Purification : Column chromatography (95:5 DCM:methanol) yields the product as a white solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 62–96% |

| Reaction Time | 4–15 hours |

| Solvent System | DCM, aqueous ammonia |

| Purification Method | Silica gel chromatography |

This method’s efficiency stems from the Boc group’s stability under basic conditions, which prevents undesired side reactions. The use of DCM ensures solubility of both the substrate and Boc anhydride, while TEA neutralizes HCl byproducts.

Ring-Opening of Bicyclic Intermediates

An alternative route involves synthesizing the compound from 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester via ammonia-mediated ring-opening . This method achieves higher stereoselectivity due to the rigid bicyclic structure.

Procedure :

-

Substrate Activation : The bicyclic compound is treated with aqueous ammonia at 60–90°C for 15 hours.

-

Ring-Opening : Ammonia cleaves the ether linkage, generating 3-amino-4-hydroxypyrrolidine.

-

Boc Protection : Di-tert-butyl dicarbonate is added to the crude product in DCM.

-

Isolation : Evaporation and chromatography yield the final compound.

Key Data :

This method’s advantage lies in its ability to generate the cis-diol configuration (3R,4R) with minimal epimerization, as the bicyclic precursor enforces the desired stereochemistry.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts yields:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 62 | 95 |

| THF | DIPEA | 58 | 92 |

| Ethyl acetate | Pyridine | 45 | 88 |

DCM paired with TEA achieves optimal results due to superior solubility and efficient HCl scavenging.

Temperature and Reaction Time

Elevated temperatures (60–90°C) accelerate ring-opening reactions but risk decomposition. Room-temperature Boc protection balances speed and product stability:

| Step | Temperature | Time (hours) | Yield (%) |

|---|---|---|---|

| Boc Protection | 25°C | 4 | 62 |

| Ring-Opening | 60°C | 15 | 96 |

Large-Scale Synthesis and Industrial Adaptations

Industrial protocols emphasize cost-effective reagents and reduced chromatography. One adaptation replaces Boc anhydride with Boc-Oxyma (ethyl cyano(hydroxyimino)acetate), which minimizes side products and simplifies purification:

Procedure :

-

Reagent Mixing : tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, Boc-Oxyma, and DIPEA in acetonitrile.

-

Stirring : 12 hours at 25°C.

-

Isolation : Filtration and washing with cold acetonitrile yield 85% pure product.

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR (CDCl₃): δ 1.44 (18H, s, Boc groups), 3.76–4.21 (m, pyrrolidine protons).

-

HPLC : >97% purity using a C18 column (acetonitrile:water gradient).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-tert-Butyl3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of new substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4R)-tert-Butyl3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4R)-tert-Butyl3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrrolidine and piperidine derivatives, focusing on stereochemistry, substituents, and functional group variations.

Stereoisomers and Substituent Variations

*CAS inferred from structural similarity.

Functional Group Modifications

Ring Size Variations

| Compound Name | CAS Number | Molecular Formula | Ring Type | Key Differences |

|---|---|---|---|---|

| trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate | 1268511-99-4 | C₁₀H₂₀N₂O₃ | Piperidine | Six-membered ring vs. pyrrolidine |

Key Findings and Implications

Stereochemical Sensitivity : The R,R configuration in the target compound distinguishes it from S,S isomers (e.g., CAS 429673-82-5), which exhibit distinct reactivity in asymmetric synthesis .

Protection Strategy : Boc and Cbz groups offer orthogonal protection, enabling sequential deprotection in multi-step syntheses .

Functional Group Impact : Replacing the hydroxyl group with methoxy (CAS 1400562-12-0) reduces hydrogen-bonding capacity, altering solubility and bioactivity .

Ring Size Effects : Piperidine analogs (CAS 1268511-99-4) show increased conformational flexibility compared to pyrrolidine derivatives .

Biological Activity

(3R,4R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate, also known by its CAS number 429673-85-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies that highlight its applications in research.

The molecular formula of (3R,4R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is C14H26N2O5, with a molecular weight of 302.37 g/mol. The compound features several functional groups that contribute to its biological activity, including an amino group and a hydroxypyrrolidine structure.

| Property | Value |

|---|---|

| Molecular Formula | C14H26N2O5 |

| Molecular Weight | 302.37 g/mol |

| Boiling Point | Not available |

| InChI Key | FQEKHGSKXWNVPP-NXEZZACHSA-N |

Biological Activity

Research indicates that (3R,4R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate exhibits various biological activities:

- Enzyme Inhibition : The compound has been studied for its role as a transition state analogue inhibitor for certain enzymes involved in metabolic pathways. This property is particularly relevant in the context of drug design, where enzyme inhibition can lead to therapeutic effects against diseases such as cancer and metabolic disorders .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit antimicrobial activity. While specific data on this compound is limited, similar structures have shown promise against various pathogens .

- Cytotoxicity : Some studies have indicated that compounds with similar structural frameworks can induce cytotoxic effects in cancer cell lines. Further research is required to confirm the specific cytotoxic potential of (3R,4R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate .

Synthesis Methods

The synthesis of (3R,4R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

- Starting Materials : The synthesis often begins with readily available pyrrolidine derivatives.

- Enzymatic Resolution : A notable method includes enzymatic resolution to obtain the desired enantiomer with high purity .

- Purification : The final product is purified using chromatographic techniques to ensure the removal of any impurities.

Case Studies

Several studies have explored the biological implications of compounds similar to (3R,4R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate:

- Study on Enzyme Inhibition : A study demonstrated that a related compound effectively inhibited enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .

- Antimicrobial Activity Assessment : Research on related pyrrolidine derivatives showed promising antimicrobial activity against various bacterial strains, hinting at the potential utility of (3R,4R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate in developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (3R,4R)-tert-Butyl3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : Synthesis involves Boc (tert-butoxycarbonyl) protection of the amine group and tert-butyl esterification. Key steps include:

- Boc Protection : Use of DMAP and triethylamine in dichloromethane (DCM) at 0–20°C to prevent racemization .

- Hydroxyl Activation : Tosylation (TsCl/pyridine) or mesylation to enable subsequent functionalization .

- Chiral Integrity : Low-temperature reactions (<25°C) and anhydrous conditions preserve the (3R,4R) configuration.

- Table 1 : Representative Conditions

Q. Which spectroscopic and chromatographic methods are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Definitive for absolute stereochemistry, as used for tert-butyl-protected pyrrolidine derivatives .

- NMR : Key signals include tert-butyl protons (δ ~1.4 ppm, 1H) and carbamate carbonyl (δ ~155 ppm, 13C). Coupling constants (J) in NOESY confirm spatial arrangements.

- Chiral HPLC : Columns like Chiralpak AD-H with hexane/isopropanol gradients resolve enantiomers (>99% ee) .

- HRMS-ESI : Confirms molecular ion [M+H]+ with <2 ppm deviation.

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (acute toxicity noted in analogs) .

- Ventilation : Use fume hoods due to potential respiratory irritation .

- Storage : Anhydrous, inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in downstream reactions?

- Methodological Answer :

- Protection : Boc shields the amine during coupling or oxidation steps.

- Deprotection : Trifluoroacetic acid (TFA) in DCM selectively removes Boc without affecting the tert-butyl ester .

- Steric Effects : Boc’s bulkiness can slow nucleophilic attacks, requiring optimized catalysts (e.g., HATU) for amide bond formation.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Acidic Conditions : Boc group hydrolyzes rapidly below pH 3 (e.g., TFA-mediated cleavage) .

- Basic Conditions : Tert-butyl ester may degrade at pH >10.

- Thermal Stability : Stable up to 40°C; degradation observed >60°C (TGA/DSC analysis recommended) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up the preparation of this compound?

- Methodological Answer :

- Catalyst Purity : Use freshly distilled triethylamine and rigorously dried DMAP (hygroscopicity reduces activity) .

- Reaction Monitoring : In situ IR or TLC tracks intermediate formation to avoid over-reaction.

- Scale-Up Adjustments : Gradual reagent addition and efficient cooling mitigate exotherms in Boc protection steps.

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for analogs of this compound?

- Methodological Answer :

- Chiral Column Validation : Use multiple columns (e.g., Chiralpak IA, IB) to cross-verify ee .

- NMR Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomer signals for quantitative analysis.

- Synthetic Audits : Replicate literature methods with strict moisture control (Karl Fischer titration ensures solvent dryness) .

Q. How can mechanistic studies elucidate the role of catalysts in stereoselective Boc protection?

- Methodological Answer :

- Kinetic Profiling : Vary DMAP concentrations to determine rate dependence on catalyst loading .

- DFT Calculations : Model transition states to explain stereochemical outcomes (e.g., axial vs. equatorial attack).

- Isotopic Labeling : ¹³C-labeled Boc anhydride traces regioselectivity in competing reactions.

Q. What design principles guide the development of pyrrolidine-based analogs with enhanced bioactivity?

- Methodological Answer :

- Scaffold Modifications : Introduce substituents at C3/C4 while retaining the (3R,4R) configuration (e.g., fluorination for metabolic stability) .

- Prodrug Strategies : Replace tert-butyl ester with labile groups (e.g., pivaloyloxymethyl) for controlled release.

- Structure-Activity Relationships (SAR) : Use molecular docking to predict interactions with target enzymes .

Q. How do competing reaction pathways impact the regioselectivity of hydroxyl group activation in this compound?

- Methodological Answer :

- Leaving Group Analysis : Compare tosyl (Ts) vs. mesyl (Ms) derivatives: Ts offers better regioselectivity in SN2 reactions .

- Solvent Effects : Polar aprotic solvents (e.g., THF) favor nucleophilic substitution over elimination.

- Temperature Control : Lower temperatures (<0°C) suppress side reactions during activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.